6-bromo-N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Overview
Description
6-bromo-N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BML-210, is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-bromo-N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. Studies have shown that this compound can inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of reactive oxygen species and nitric oxide, two molecules that play a key role in inflammation. Additionally, this compound has been found to induce the expression of heat shock proteins, which are involved in cell survival and protection against stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-bromo-N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high purity. This compound can be synthesized with a purity of over 98%, which ensures that the results of experiments are not affected by impurities. Additionally, this compound has been found to be stable under a wide range of conditions, which makes it suitable for use in various assays.
One of the limitations of using this compound in lab experiments is its high cost. The synthesis of this compound involves several steps, which make it a relatively expensive compound to produce. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that can elucidate its mode of action.
Future Directions
There are several future directions for research on 6-bromo-N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One area of research is the development of more efficient synthesis methods that can reduce the cost of producing this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. This will help in the design of more specific and effective drugs based on this compound. Finally, studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials, which will pave the way for its use in human therapy.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been found to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. While this compound has several advantages for use in lab experiments, its high cost and limited understanding of its mechanism of action pose challenges for its future development. Further research is needed to elucidate the molecular targets of this compound and evaluate its safety and efficacy in animal models and clinical trials.
Scientific Research Applications
6-bromo-N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been the subject of extensive research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages and monocytes. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus.
Properties
IUPAC Name |
6-bromo-N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O4/c1-4-21(5-2)8-6-7-20-17(22)14-10-12-9-13(19)11-15(24-3)16(12)25-18(14)23/h9-11H,4-8H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBFNYWTZJVATB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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